Methyl 4-(4-hydroxypiperidin-2-yl)benzoate
Description
Methyl 4-(4-hydroxypiperidin-2-yl)benzoate is a heterocyclic benzoate ester featuring a hydroxypiperidine moiety fused to a methyl benzoate core. The hydroxypiperidine group introduces hydrogen-bonding capability and stereochemical complexity, which may influence solubility, metabolic stability, and receptor interactions.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(4-hydroxypiperidin-2-yl)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-5,11-12,14-15H,6-8H2,1H3 |
InChI Key |
RCTMWTTULRQVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(CCN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxypiperidin-2-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with piperidine derivatives. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 4-hydroxypiperidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Structural Context
Methyl 4-(4-hydroxypiperidin-2-yl)benzoate is a benzoate ester with a substituted piperidine ring. The hydroxyl group at the 4-position of the piperidine and the ester functionality suggest potential participation in reactions such as:
-
Hydrolysis : Ester cleavage under acidic or basic conditions.
-
Alkylation : Substitution at the hydroxyl group.
-
Condensation : Reactions involving the carbonyl group of the benzoate moiety.
Esterification and Hydrolysis
A process for synthesizing methyl esters of benzoic acid derivatives is described in , where methyl 4-(aminomethyl)benzoate is prepared via esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. While not directly applicable, this highlights the utility of acid-catalyzed esterification for benzoate derivatives.
-
Key Parameters :
-
Temperature: −15°C to +10°C during esterification.
-
pH Control: Adjusted to 4–9 post-reaction to stabilize intermediates.
-
Solvent Extraction: Use of methylene chloride for phase separation.
-
Piperidine Substitution Reactions
In and , derivatives of 4-hydroxypiperidine (e.g., 3f ) demonstrate reactivity in forming hydrogen bonds and hydrophobic interactions. For this compound, the hydroxyl group at the 4-position could:
-
Act as a hydrogen bond donor in enzymatic interactions (e.g., with CH24H in ).
-
Undergo alkylation (e.g., methylation) to modulate solubility or reactivity.
Covalent Modifications
The synthesis of methyl 4-(4-hydroxypiperidin-4-yl)benzoate ( ) and methyl 4-(4-hydroxybutyl)benzoate ( ) suggests that esterification and coupling reactions (e.g., amide bond formation) are common in benzoate derivatives. For this compound:
-
Amide Coupling : The benzoate ester could be converted to an amide via hydrolysis followed by reaction with an amine.
-
Suzuki Coupling : If the piperidine ring is substituted with a boronic acid, cross-coupling reactions may be feasible.
Molecular Stability
Theoretical studies on methyl 4-hydroxybenzoate ( ) reveal high reactivity due to softness (S) and negative chemical potential (pi), suggesting:
-
Ease of Hydrolysis : The ester group may hydrolyze readily under acidic or basic conditions.
-
Hydrogen Bonding : The hydroxyl group in the piperidine ring could stabilize intermediates via intermolecular interactions.
Vibrational Spectroscopy
FT-IR analysis of analogous compounds ( ) shows characteristic bands for hydroxyl (O–H) and carbonyl (C=O) groups. For this compound, expected IR features include:
| Functional Group | Typical Wavenumber Range |
|---|---|
| O–H (stretch) | 3200–3500 cm⁻¹ |
| C=O (ester) | 1700–1750 cm⁻¹ |
Research Gaps and Recommendations
No direct experimental data for This compound was found in the provided sources. To advance understanding:
-
Synthesis Optimization : Explore esterification conditions similar to but tailored for the piperidine ring.
-
Reactivity Studies : Investigate hydrolysis kinetics and alkylation reactions targeting the hydroxyl group.
-
Spectroscopic Characterization : Validate structural integrity via NMR and FT-IR, comparing to analogs in .
Scientific Research Applications
Methyl 4-(4-hydroxypiperidin-2-yl)benzoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 4-(4-hydroxypiperidin-2-yl)benzoate and its analogs:
Key Findings:
Hydrogen-Bonding Capacity: The 4-hydroxypiperidine group in the target compound distinguishes it from non-hydroxylated analogs (e.g., Methyl 4-(piperidin-4-yl)benzoate hydrochloride). This hydroxyl group may enhance interactions with polar residues in biological targets, such as enzymes or receptors, compared to halogenated derivatives (e.g., C3, C4 in ) .
In contrast, the hydroxypiperidine analog lacks such substituents, likely improving bioavailability .
Stereochemical Complexity : The hydroxypiperidine moiety introduces a chiral center, which is absent in piperazine-linked analogs (e.g., C1–C7). This could lead to enantiomer-specific pharmacological effects, a critical consideration in drug design .
Structural Similarity : highlights compounds like Piperidin-4-ylmethyl benzoate hydrochloride (similarity score: 0.89) and (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (0.85), emphasizing the impact of hydroxyl group placement on structural and functional divergence .
Research Implications and Limitations
For example:
- The hydroxypiperidine group could mimic transition states in enzyme catalysis, making it a candidate for protease or kinase inhibitors.
- Its reduced steric bulk compared to quinoline derivatives (C1–C7) might improve membrane permeability .
Limitations : The absence of experimental data (e.g., NMR, HRMS, or bioactivity) for the target compound necessitates further validation. Comparative studies with piperidine- and piperazine-based derivatives () are recommended to elucidate structure-activity relationships.
Biological Activity
Methyl 4-(4-hydroxypiperidin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzoate moiety linked to a piperidine ring that contains a hydroxyl group. The molecular formula is CHNO, with a molecular weight of approximately 233.27 g/mol. The presence of the hydroxyl group on the piperidine ring enhances its ability to interact with biological targets, potentially modulating enzyme activities and receptor functions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's hydroxyl group and the piperidine structure are critical for binding, which may lead to various physiological effects.
- Enzyme Interaction : Research indicates that the compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways relevant to drug action.
- Receptor Modulation : The structural characteristics allow for potential interactions with neurotransmitter receptors, which could explain any observed psychoactive or analgesic effects.
Anti-inflammatory and Analgesic Effects
This compound has been investigated for its anti-inflammatory and analgesic properties. Studies suggest that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
- Animal Models : Animal studies have shown that administration of this compound leads to observable reductions in pain responses in models of acute and chronic pain, supporting its potential as an analgesic .
- Mechanistic Insights : Molecular docking studies have elucidated binding interactions between this compound and AChE, revealing that the compound can stabilize the enzyme-substrate complex, thus enhancing its inhibitory effect .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 4-(4-hydroxypiperidin-2-yl)benzoate, and how can its structural integrity be validated?
- Synthesis : Utilize multi-step reactions involving esterification and piperidine functionalization. For example, ultrasonic-assisted synthesis (as seen in oxadiazole derivatives) improves reaction efficiency by enhancing reagent interaction . Piperidine ring formation may require catalytic hydrogenation or reductive amination under inert conditions.
- Characterization :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for refining crystal structures and resolving hydrogen bonding networks .
- Chromatography : Employ HPLC with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to assess purity .
- Spectroscopy : Confirm ester and hydroxyl groups via FT-IR and ¹H/¹³C NMR, comparing chemical shifts to analogous benzoates (e.g., methyl 4-hydroxybenzoate derivatives) .
Q. How can researchers optimize reaction yields for this compound?
- Catalytic Systems : Test palladium or nickel catalysts for coupling steps, adjusting solvent polarity (DMF vs. THF) to stabilize intermediates.
- Ultrasonic Assistance : Reduce reaction time and improve homogeneity, as demonstrated in oxadiazole syntheses .
- Workup Strategies : Use acid-base extraction to isolate the product from unreacted starting materials, followed by recrystallization (e.g., methanol/water mixtures) .
Advanced Research Questions
Q. How should contradictory crystallographic and computational data for this compound be reconciled?
- Refinement Checks : Re-analyze diffraction data using SHELXL’s restraints for bond lengths/angles, ensuring hydrogen atoms are properly modeled .
- Computational Validation : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD data to identify discrepancies in torsional angles or crystal packing .
- Polymorph Screening : Explore alternative crystallization solvents (e.g., DMSO vs. ethanol) to isolate different polymorphs that may explain data mismatches .
Q. What advanced strategies resolve overlapping chromatographic peaks during purity analysis?
- Mobile Phase Optimization : Adjust methanol-to-buffer ratios (e.g., 65:35 to 70:30) or incorporate ion-pairing agents (e.g., trifluoroacetic acid) to enhance separation .
- Hyphenated Techniques : Combine LC-MS to differentiate co-eluting impurities via mass fragmentation patterns, referencing databases for common benzoate derivatives .
- 2D Chromatography : Implement heart-cutting or comprehensive LC×LC systems for complex mixtures .
Q. How can the biological activity of this compound be systematically evaluated?
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like GPCRs or kinases, leveraging structural similarities to bioactive piperidine derivatives .
- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) and assess antimicrobial activity using microbroth dilution (e.g., against S. aureus) .
- Metabolic Stability : Use liver microsomes to evaluate Phase I/II metabolism, identifying potential prodrug modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
